molecular formula C25H32N2O3S B4832545 (4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone

(4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B4832545
M. Wt: 440.6 g/mol
InChI Key: FESOBSJLLVLLLO-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with a piperidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and piperidinylsulfonylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, piperidine, and sulfonyl chlorides. The reaction conditions often require the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Palladium(II) acetate: A compound used as a catalyst in organic reactions.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

Uniqueness

(4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3S/c1-20-10-11-23(19-24(20)31(29,30)27-14-6-3-7-15-27)25(28)26-16-12-22(13-17-26)18-21-8-4-2-5-9-21/h2,4-5,8-11,19,22H,3,6-7,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESOBSJLLVLLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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